6-Hydroxyiminohexanoic acid
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Overview
Description
6-Hydroxyiminohexanoic acid is a chemical compound with the molecular formula C6H11NO3. It is known for its role as a building block in various chemical syntheses and industrial applications. The compound is characterized by the presence of a hydroxyimino group attached to a hexanoic acid backbone, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyiminohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using suitable oxidizing agents. Another method includes the use of multi-enzyme cascade reactions, where enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase are employed to convert precursors into the desired product .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. For instance, whole cells of Escherichia coli co-expressing specific enzymes can be used to produce the compound efficiently. This method is advantageous as it eliminates the need for external cofactors and reduces the accumulation of intermediates .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyiminohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.
Reduction: Reduction reactions can convert it into 6-aminohexanoic acid.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Enzymatic catalysts such as Baeyer-Villiger monooxygenase are employed in biocatalytic processes.
Major Products Formed
6-Oxohexanoic Acid: Formed through oxidation.
6-Aminohexanoic Acid: Formed through reduction.
Various Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
6-Hydroxyiminohexanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of polymers and other complex molecules.
Biology: The compound is used in enzyme studies and metabolic pathway research.
Industry: It is utilized in the production of biodegradable polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxyiminohexanoic acid involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound acts as a substrate for enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase. These enzymes facilitate the conversion of the compound into various products through oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic Acid: A derivative of hexanoic acid with an amino group.
6-Hydroxyhexanoic Acid: Similar in structure but lacks the hydroxyimino group.
Adipic Acid: A dicarboxylic acid used in the production of nylon and other polymers.
Uniqueness
6-Hydroxyiminohexanoic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
CAS No. |
24552-57-6 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6-hydroxyiminohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)4-2-1-3-5-7-10/h5,10H,1-4H2,(H,8,9) |
InChI Key |
ZCEANQJUYPDYFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC=NO |
Origin of Product |
United States |
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